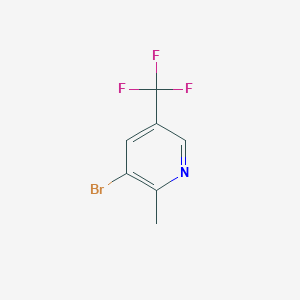

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZGEPNTQEZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steps:

Preparation of Intermediate Compound 2 :

- Reagents : Diethyl malonate, sodium hydride, tetrahydrofuran (THF), and 2-chloro-3-trifluoromethyl-5-nitropyridine.

- Conditions :

- Cool diethyl malonate in THF to 0°C.

- Add sodium hydride and stir for 30 minutes.

- Gradually add the solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in THF.

- React overnight at room temperature (10–25°C).

- Outcome : Formation of dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2) with a yield of approximately 140%.

-

- Compound 2 undergoes further reactions involving reduction, bromination, and methylation to yield the target compound.

- Yield : The overall yield for this synthesis route is approximately 31.1%, making it suitable for large-scale production.

Advantages :

- High availability of raw materials.

- Straightforward reaction steps.

- Cost-effective for industrial applications.

Halogenation via Dibromo Compounds

This method employs halogenation using dibromo reagents to introduce bromine into the pyridine ring.

Steps:

Reagents :

- 2-methoxy-3-(trifluoromethyl)pyridine.

- Dibromo reagent: 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione.

- Solvent: Trifluoroacetic acid (TFA).

-

- Stirring at room temperature under an inert atmosphere (argon) for 18 hours.

- Removal of TFA under reduced pressure.

- Purification via column chromatography using silica gel.

Outcome :

Advantages :

- High selectivity in bromination.

- Moderate yield compared to other methods.

Direct Bromination Using HF/SF4

This method involves direct bromination using hydrogen fluoride (HF) and sulfur tetrafluoride (SF4).

Steps:

Advantages :

- Direct bromination reduces intermediate steps.

- Suitable for small-scale synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Four-Step Synthesis | ~31.1 | Diethyl malonate, THF, sodium hydride | Multi-step reactions at RT | Cost-effective, scalable |

| Halogenation via Dibromo Compounds | ~74 | Dibromo reagents, TFA | Room temperature | High selectivity |

| Direct Bromination Using HF/SF4 | ~59 | HF, SF4 | High temperature (120°C) | Simplified steps |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

Synthesis of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several steps, including the use of diethyl malonate and various nitropyridine derivatives. A notable synthetic route includes:

- Formation of Malonic Acid Derivative : Reacting diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under alkaline conditions.

- Reduction : Converting the nitro group to an amine using reducing agents.

- Diazotization : Finally, diazotizing the amine to yield this compound .

This method is advantageous due to its high yield, mild reaction conditions, and environmentally friendly processes.

Pharmaceutical Applications

This compound serves as an important intermediate in drug development, particularly for:

- Pain Management : It has been identified as a precursor for synthesizing compounds that inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses .

- Respiratory Diseases : The compound shows potential in developing medications targeting respiratory conditions by modulating ion channels associated with airway inflammation .

Agrochemical Applications

In agrochemistry, derivatives of trifluoromethylpyridines are utilized for their herbicidal and fungicidal properties. Specifically, this compound can be transformed into active ingredients for pesticides that enhance crop protection against various pathogens .

Case Study 1: Pain Relief Compounds

A study demonstrated that derivatives of this compound effectively inhibited TRPA1 channels in vitro, leading to reduced nociceptive signaling in animal models of neuropathic pain. This highlights its potential as a therapeutic agent in pain management strategies.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of trifluoromethylpyridines in agriculture revealed that formulations containing 3-bromo derivatives exhibited significant efficacy against resistant strains of fungal pathogens, resulting in improved crop yields and reduced chemical usage .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is largely determined by its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The table below compares 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, highlighting substituent differences and their implications:

Notes:

- Electron-withdrawing groups (CF₃, Br, Cl) : Increase oxidative stability and acidity of the pyridine ring, favoring electrophilic substitution at electron-rich positions .

- Steric effects : Methyl and bromomethyl groups at position 2 influence reactivity. For example, 2-(bromomethyl) derivatives are more reactive in alkylation reactions than methyl-substituted analogs .

- Hydrogen-bonding capacity: Amino substituents (e.g., in ) enhance solubility in polar solvents, contrasting with the hydrophobic CF₃ group in the target compound.

Physical Properties

- Lipophilicity: The CF₃ group in the target compound increases logP compared to methoxy or amino derivatives, enhancing membrane permeability in drug design .

- Melting points: Not explicitly reported in evidence, but steric bulk (e.g., bromomethyl in ) likely raises melting points relative to less substituted analogs.

Biological Activity

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 232.02 g/mol

This compound features a bromine atom and a trifluoromethyl group, which are known to influence its reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activities, including increased potency against various biological targets. The presence of the trifluoromethyl group in this compound is expected to enhance its interaction with biological macromolecules.

- Enzyme Inhibition :

- Anticancer Activity :

- Neuropharmacological Effects :

In Vitro Studies

A study focusing on the biological evaluation of similar pyridine derivatives demonstrated that compounds containing trifluoromethyl groups significantly inhibited cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis induction |

| Similar Trifluoromethyl Pyridine | PC3 (Prostate) | TBD | Microtubule destabilization |

Structure-Activity Relationship (SAR)

Research has indicated that the position of the trifluoromethyl group significantly affects the biological activity of pyridine derivatives. The SAR studies show that compounds with the trifluoromethyl group at the para position exhibit enhanced inhibitory effects on serotonin uptake compared to their non-fluorinated counterparts .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research. Its unique structure suggests potential applications in drug development, particularly in oncology and neuropharmacology. Further studies are warranted to elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and evaluate its safety profile in vivo.

Q & A

Q. What are the most reliable synthetic routes for 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, and how are intermediates characterized?

Answer: The synthesis typically involves halogenation and functionalization of pyridine precursors. For example:

- Bromination of methylpyridine derivatives : 2-Amino-3-methylpyridine can undergo bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Trifluoromethyl introduction : Direct trifluoromethylation via copper-mediated cross-coupling or halogen exchange (e.g., Cl → CF₃ using trifluoromethylating agents like TMSCF₃) is common .

- Characterization : Intermediates are validated using ¹H/¹³C NMR (to confirm substitution patterns) and GC-MS/HPLC (for purity >95%) .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Answer:

- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates brominated pyridines from byproducts .

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences .

- Analytical validation : Post-purification, confirm purity via HPLC (C18 columns, UV detection at 254 nm) and melting point analysis to detect impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Answer: Regioselectivity is influenced by electronic and steric effects:

- Directed ortho-metalation : Use directing groups (e.g., amino or methoxy) to selectively activate positions for functionalization. For example, Schlosser’s method employs LDA (lithium diisopropylamide) to deprotonate specific sites .

- Computational guidance : Density Functional Theory (DFT) predicts electron density distributions, identifying reactive sites (e.g., Laplacian of electron density maps) .

- Experimental validation : Competitive reactions with isotopic labeling (e.g., deuterated substrates) quantify regiochemical outcomes .

Q. How do researchers resolve contradictory data in reaction yields or spectroscopic assignments?

Answer:

- Cross-validation : Compare NMR chemical shifts with databases (e.g., SDBS) and computational predictions (DFT-based NMR simulations) .

- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra. For example, HSQC correlates ¹H-¹³C couplings to assign trifluoromethyl group positions .

- Reproducibility checks : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference, which may alter yields .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT-based methods : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom shows high electrophilicity in Suzuki-Miyaura couplings .

- Solvent effects : Use COSMO-RS simulations to model solvent interactions (e.g., DMF vs. THF) and their impact on transition states .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to validate computational predictions .

Q. What are the applications of this compound in medicinal chemistry, and how is its bioactivity optimized?

Answer:

- Drug discovery : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a key intermediate in kinase inhibitors .

- Structure-Activity Relationship (SAR) : Modify the methyl or bromine groups to tune binding affinity. For instance, replacing Br with Cl reduces steric hindrance in target binding pockets .

- Biological assays : Test derivatives in in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking (PDB: 1XKK for kinase targets) to prioritize candidates .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.